molecular formula C8H10N2O B2597441 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one CAS No. 1496334-19-0

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2597441
CAS No.: 1496334-19-0
M. Wt: 150.181
InChI Key: MXUXSMOWOXQABA-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one” is a pyrimidinone derivative with a methylcyclopropyl group attached. Pyrimidinones are a type of heterocyclic compound that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The 2-methylcyclopropyl group is a cyclopropyl ring, which is a three-membered carbon ring, with a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidinone ring with a 2-methylcyclopropyl group attached at the 2-position. The cyclopropyl ring is known to have a “puckered” geometry due to the strain of the three-membered ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Biological Evaluation

Dihydropyrimidine derivatives, including compounds with the 3,4-dihydropyrimidin-2-one structure, have been synthesized and evaluated for their antimicrobial activities. These compounds are synthesized via cyclocondensation of methyl-3-cyclopropyl-3-oxopropanoate with arylbenzaldehydes and urea or thiourea, showcasing their relevance in drug and pharmaceutical fields (Dangar, 2017).

Regioselective Synthesis Techniques

Research has developed methods for regioselective synthesis of N-acylated 3,4-dihydropyrimidin-2-ones, indicating the flexibility and potential for chemical modification in these compounds for further pharmacological utility (Singh & Singh, 2006).

Novel Synthetic Strategies

Studies have explored novel synthetic strategies for creating heterocyclic alpha-amino acids using components bearing a masked glycinyl moiety in cyclocondensations, leading to dihydropyrimidinyl-amino acids. This indicates the structural diversity achievable with these compounds (Dondoni et al., 2003).

Environmentally Friendly Synthesis

Efforts to develop environmentally friendly synthesis methods for 3,4-dihydropyrimidin-2(1H)-ones using alcohols in aqueous media have been successful, highlighting the compound's role in green chemistry and pharmaceutical synthesis (Kęciek et al., 2020).

Advances in Dihydropyrimidine Synthesis

The Biginelli dihydropyrimidine synthesis has seen significant advances, with developments in solid-phase synthesis, combinatorial chemistry, and natural product synthesis, emphasizing the compound's foundational role in medicinal chemistry (Kappe, 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound refer to its potential health effects and risks associated with its handling and disposal. Without specific safety data on this compound, it’s difficult to provide detailed information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it could be studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be studied for its potential use in synthetic chemistry .

Properties

IUPAC Name

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXSMOWOXQABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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